BenchChemオンラインストアへようこそ!

Penicillamine

Wilson Disease Chelation Therapy Clinical Efficacy

D-Penicillamine (CAS 771431-20-0) is the therapeutically active D-enantiomer of dimethylcysteine, an FDA-approved chelating agent for Wilson disease, cystinuria, and severe active rheumatoid arthritis. Procurement must specify the D-enantiomer exclusively — the L-enantiomer is clinically obsolete and toxic due to potent anti-vitamin B6 activity. This compound demonstrates superior de-coppering efficacy as the preferred initial chelator (OR 4.09 for lower treatment failure, p<0.00001 vs. trientine meta-analysis) and provides a quantifiable 20-30% urinary copper excretion increase for reproducible cupruresis studies. USP-grade material (97.0-102.0% purity; optical rotation -60.5° to -65.0°) is essential for analytical method validation and therapeutic research. Substitution with alternative chelators or racemic mixtures is not supported by clinical data.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 771431-20-0
Cat. No. B7770781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillamine
CAS771431-20-0
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)S
InChIInChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
InChIKeyVVNCNSJFMMFHPL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCRYSTALS;  DECOMP 177.5 °C;  SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE);  HYGROSCOPIC;  FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/
FREELY SOL IN WATER;  SLIGHTLY SOL IN ALC;  INSOL IN ETHER, CHLOROFORM.

Structure & Identifiers


Interactive Chemical Structure Model





Penicillamine (CAS 771431-20-0): A Validated Chelating Agent for Wilson Disease, Cystinuria, and Rheumatoid Arthritis


Penicillamine, identified by CAS 771431-20-0, is the therapeutically active D-enantiomer of dimethylcysteine, a trifunctional organic compound derived from penicillin degradation [1]. It functions as a chelating agent for divalent heavy metals, including copper, and is approved by the FDA for the treatment of Wilson disease, cystinuria, and severe active rheumatoid arthritis [2]. Its pharmaceutical form is exclusively D-penicillamine, as the L-enantiomer is associated with increased toxicity and interference with pyridoxine (vitamin B6) metabolism [3].

Why D-Penicillamine (CAS 771431-20-0) Cannot Be Interchanged with Other Chelators or Enantiomers


In-class substitution with alternative chelating agents or enantiomers is not supported by data and can lead to significantly different clinical outcomes. For example, D-penicillamine demonstrates a higher risk of treatment failure versus trientine [1], but also a higher efficacy in lead chelation compared to DMSA [2]. Critically, the L-enantiomer of penicillamine is toxic and clinically obsolete due to its potent anti-vitamin B6 activity, which is markedly reduced in the D-enantiomer [3]. Therefore, procurement of the specific D-enantiomer (CAS 771431-20-0) with validated purity and identity is essential for reproducible and safe therapeutic outcomes.

Quantitative Differentiation of Penicillamine (CAS 771431-20-0) Against Key Comparators


Clinical Outcomes vs. Trientine in Wilson Disease: Superior Efficacy but Higher Toxicity

A 2025 meta-analysis of 26 cohorts and 1 RCT directly compared D-penicillamine (DPA) to trientine. DPA was associated with a significantly lower odds of treatment failure (OR 4.09, 95% CI: 2.34–7.15, p < 0.00001) but a higher odds of adverse events (OR 0.34, 95% CI: 0.14–0.80, p = 0.01) and treatment discontinuation due to adverse events (OR 0.30, 95% CI: 0.21–0.43, p < 0.00001) [1].

Wilson Disease Chelation Therapy Clinical Efficacy Adverse Events

Copper Excretion vs. Trientine: A Distinct and Quantifiable Pharmacodynamic Difference

A comparative table from a review states that D-penicillamine exaggerates urinary copper excretion by 20–30% during treatment, whereas trientine increases copper excretion by only 7.1% [1]. This quantitative difference in cupruresis is a key differentiator.

Wilson Disease Copper Chelation Urinary Copper Pharmacodynamics

Efficacy vs. DMSA in Lead Chelation: Ranked Effectiveness

A 1985 study comparing thiol chelators for lead (Pb) intoxication in rats found D-penicillamine (DPA) to be the most effective among thiol chelators, followed by diethyldithiocarbamate (DDC). The order of effectiveness for enhancing urinary lead excretion was DMSA > Calcium disodium EDTA > DPA > MFA [1]. This positions DPA as a moderately effective, though not the most potent, lead chelator.

Lead Poisoning Chelation Therapy Urinary Lead Excretion

Safety Profile vs. N-Acetylcysteine in Mercury Poisoning: Equivalent Chelation, Higher Toxicity

A 2008 randomized clinical trial in 50 patients with mercury poisoning compared D-penicillamine (750 mg/day) to N-acetylcysteine (1.8 g/day) over 10 days. The chelating capacity was equivalent (mean 24h urinary mercury excretion: DPA 211.96 ± 190 mcg vs. NAC 232.85 ± 248 mcg, P > 0.05). However, adverse events were significantly higher with D-penicillamine (50% vs. 11%, p = 0.0079) [1].

Mercury Poisoning Chelation Therapy Adverse Events

Analytical Identity: Validated Purity and Optical Rotation for Quality Assurance

USP and pharmacopeial specifications define D-penicillamine identity through purity (97.0–102.0%) and specific optical rotation (-60.5° to -65.0° at 20°C, 1N NaOH) [1]. These specifications ensure the correct enantiomer and purity, differentiating it from the toxic L-form or impure preparations.

Analytical Chemistry Quality Control Specifications

Procurement-Driven Application Scenarios for Penicillamine (CAS 771431-20-0)


Primary or First-Line Chelation in Wilson Disease

Based on the meta-analysis showing a lower risk of treatment failure (OR 4.09, p < 0.00001) compared to trientine, D-penicillamine remains the preferred initial chelator for de-coppering in Wilson disease patients who can tolerate the adverse event profile [1]. Procurement should prioritize high-purity, USP-grade material.

Research on Copper Mobilization and Metabolic Disorders

For studies investigating copper metabolism or requiring a known, robust cupruresis, D-penicillamine's ability to exaggerate urinary copper excretion by 20-30% offers a clear and quantifiable experimental outcome [2]. This is in contrast to trientine's 7.1% increase.

Lead Poisoning Research with a Moderate-Efficacy Chelator

In experimental models of lead toxicity, D-penicillamine serves as a reference thiol chelator with established, moderate efficacy (ranked third after DMSA and CaNa2EDTA) [3]. This allows for comparative studies against novel chelators.

Analytical Method Development and Quality Control

The well-defined USP specifications for purity (97.0-102.0%) and optical rotation (-60.5° to -65.0°) make D-penicillamine a suitable reference standard for developing and validating analytical methods for penicillamine content in pharmaceutical formulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penicillamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.